molecular formula C23H25NO4S B11401510 N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11401510
M. Wt: 411.5 g/mol
InChI Key: CASWPYZPGLGGIN-UHFFFAOYSA-N
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Description

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:

    N-benzyl: This part of the molecule contains a benzyl group (C₆H₅CH₂-) attached to a nitrogen atom (N).

    2-(4,6-dimethyl-1-benzofuran-3-yl): Here, we have a benzofuran ring (a five-membered ring containing one oxygen atom) with methyl groups at positions 4 and 6.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: This segment includes an acetamide group (CH₃CONH-) linked to a tetrahydrothiophene ring (a five-membered ring containing sulfur).

Preparation Methods

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its synthesis likely involves custom approaches tailored to research purposes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially leading to the formation of phenolic compounds.

    Reduction: Reduction of the carbonyl group (C=O) in the acetamide portion may yield the corresponding alcohol.

    Substitution: The benzyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkali metal hydroxides (e.g., NaOH) or alkyl halides (e.g., benzyl bromide).

Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include phenolic derivatives, reduced acetamides, and substituted benzyl compounds.

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: It serves as a synthetic intermediate for designing novel molecules.

    Biology: Researchers explore its potential as a bioactive compound or enzyme inhibitor.

    Medicine: Investigations focus on its pharmacological properties, including potential therapeutic effects.

    Industry: Although not yet industrialized, its unique structure may inspire new materials or pharmaceuticals.

Mechanism of Action

The precise mechanism remains speculative due to limited data. researchers hypothesize that it interacts with specific molecular targets, modulating cellular pathways related to its structural features.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to benzofuran-based compounds with similar functional groups. Notable examples include :

  • Benzofuran derivatives with acetamide substituents.
  • Benzyl-substituted heterocycles.

: Reference: Literature search did not yield direct sources for this specific compound. The comparison is based on general knowledge of related structures.

Properties

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C23H25NO4S/c1-16-10-17(2)23-19(14-28-21(23)11-16)12-22(25)24(13-18-6-4-3-5-7-18)20-8-9-29(26,27)15-20/h3-7,10-11,14,20H,8-9,12-13,15H2,1-2H3

InChI Key

CASWPYZPGLGGIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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